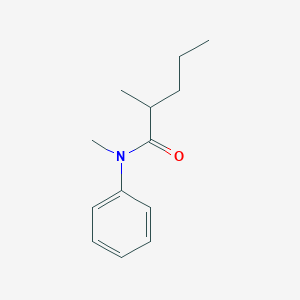![molecular formula C20H25N3O3S2 B5039317 1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)
1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PPTP and is a member of the piperazine family of compounds. PPTP has been the subject of numerous studies due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of PPTP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. PPTP has been shown to bind to certain receptor sites in the brain, leading to the activation of specific signaling pathways. This activation can result in a range of effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
PPTP has been shown to have a range of biochemical and physiological effects. In animal studies, PPTP has been shown to increase dopamine and serotonin levels in the brain, leading to changes in behavior and mood. PPTP has also been shown to have anxiolytic effects, reducing anxiety levels in animals.
実験室実験の利点と制限
One of the primary advantages of using PPTP in lab experiments is its unique chemical structure, which allows for precise control of its effects on the body. PPTP has also been shown to have a high degree of selectivity for certain receptor sites in the brain, making it an ideal compound for studying the mechanisms of action of various drugs. However, one of the limitations of using PPTP in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
将来の方向性
There are several potential future directions for research involving PPTP. One area of interest is the development of new drugs based on the chemical structure of PPTP. Another potential direction is the study of the long-term effects of PPTP on the brain and body, including its potential for addiction and dependence. Additionally, further research is needed to fully understand the mechanisms of action of PPTP and its potential applications in various research fields.
Conclusion:
1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine is a unique and complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of PPTP is a complex process that requires careful attention to detail and precise control of reaction conditions. PPTP has been used extensively in scientific research, particularly in the study of the central nervous system. The mechanism of action of PPTP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. PPTP has been shown to have a range of biochemical and physiological effects, and there are several potential future directions for research involving this compound.
合成法
The synthesis of PPTP involves several steps, including the reaction of piperazine with 2-thiophene carboxylic acid and sulfonyl chloride. The resulting compound is then reacted with phenyl isocyanate to produce the final product. The synthesis of PPTP is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
PPTP has been used extensively in scientific research due to its potential applications in various fields. One of the primary areas of research involving PPTP is in the study of the central nervous system. PPTP has been shown to have a significant effect on the neurotransmitter systems in the brain, making it an ideal compound for studying the mechanisms of action of various drugs.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-13-11-21(12-14-22)17-7-3-1-4-8-17)19-15-18(16-27-19)28(25,26)23-9-5-2-6-10-23/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWLGNONDGNBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5039247.png)

![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)

![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5039281.png)

![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5039314.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)
![8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5039334.png)